molecular formula C20H18N2O6S3 B2759677 (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 875286-22-9

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No. B2759677
CAS RN: 875286-22-9
M. Wt: 478.55
InChI Key: KLESTBLDEYRJTJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C20H18N2O6S3 and its molecular weight is 478.55. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Substitution Reactions and Pharmacological Potential

A study by Aleksandrov and El’chaninov (2016) investigated the reactions of furan and thiophene derivatives with strong electrophiles, highlighting the introduction of nitro groups or bromine atoms to confer high pharmacological activity. This research suggests a broader context for synthesizing compounds with potential luminophore applications (Aleksandrov & El’chaninov, 2016).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating their efficacy in inhibiting tumor growth and angiogenesis in a mouse model. This study suggests the compound's framework may lend itself to anticancer therapy applications (Chandrappa et al., 2010).

Synthesis of Cyano-Substituted Derivatives

Research by Racané et al. (2003) involved synthesizing new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes, contributing to the development of compounds with potential for various organic electronics and photophysical applications (Racané et al., 2003).

Cycloaddition Reactions for Spiro Compounds

Kandeel (2000) explored the condensation and cycloaddition reactions of thiazolidin derivatives, leading to the formation of spiro compounds with potential therapeutic benefits. This work contributes to the chemical synthesis domain, offering pathways for creating complex organic structures (Kandeel, 2000).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

A study focused on synthesizing derivatives of the compound and evaluating their cytotoxicity and apoptosis induction in human leukemia cells. The findings indicated that some derivatives exhibited potent anticancer activity, providing insights into the compound's applicability in cancer treatment (Chandrappa et al., 2009).

properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S3/c1-11-3-5-13(15(9-11)22(26)27)16-6-4-12(28-16)10-17-18(23)21(20(29)31-17)14(19(24)25)7-8-30-2/h3-6,9-10,14H,7-8H2,1-2H3,(H,24,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESTBLDEYRJTJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.